molecular formula C13H12BrClN4O2 B11519377 4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide

4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11519377
M. Wt: 371.62 g/mol
InChI Key: PPVKBOCYBDEUSC-UHFFFAOYSA-N
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Description

N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, a carbonyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Acylation: The brominated pyrazole is acylated with an appropriate acyl chloride to introduce the carbonyl group.

    Hydrazide Formation: The acylated pyrazole is reacted with hydrazine to form the hydrazide.

    Coupling with Chlorophenyl Acetic Acid: Finally, the hydrazide is coupled with 4-chlorophenyl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-FLUOROPHENYL)ACETOHYDRAZIDE
  • N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE

Uniqueness

N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H12BrClN4O2

Molecular Weight

371.62 g/mol

IUPAC Name

4-bromo-N'-[2-(4-chlorophenyl)acetyl]-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C13H12BrClN4O2/c1-19-7-10(14)12(18-19)13(21)17-16-11(20)6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H,16,20)(H,17,21)

InChI Key

PPVKBOCYBDEUSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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